molecular formula C14H15N3O3 B2637953 5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2094195-18-1

5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B2637953
CAS No.: 2094195-18-1
M. Wt: 273.292
InChI Key: LMWORYJNZCBAME-UHFFFAOYSA-N
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Description

5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the formyl group and the oxolan-2-yl moiety adds to its chemical versatility, making it a valuable scaffold for various synthetic transformations and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the formation of the pyrazolo[1,5-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyrazoles and 1,3-biselectrophilic compounds . The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride under controlled conditions. The oxolan-2-yl moiety is generally introduced through alkylation reactions using oxirane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents would be selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxolan-2-yl moiety can participate in nucleophilic substitution reactions, where the oxirane ring can be opened by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazolo[1,5-a]pyridine core is known for its biological activity, and modifications at the formyl and oxolan-2-yl positions can lead to compounds with enhanced pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its structural features make it suitable for applications in material science, including the development of polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide in biological systems involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can bind to enzymes or receptors, modulating their activity. The formyl group may participate in hydrogen bonding or covalent interactions, while the oxolan-2-yl moiety can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile scaffold for further chemical modifications and a promising candidate for drug development and material science applications.

Properties

IUPAC Name

5-formyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-9-10-3-4-17-13(6-10)12(8-16-17)14(19)15-7-11-2-1-5-20-11/h3-4,6,8-9,11H,1-2,5,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWORYJNZCBAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C3C=C(C=CN3N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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